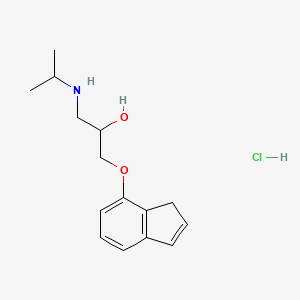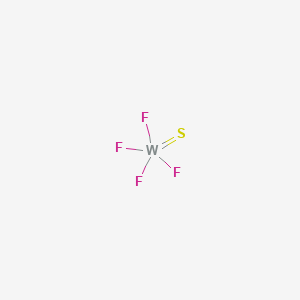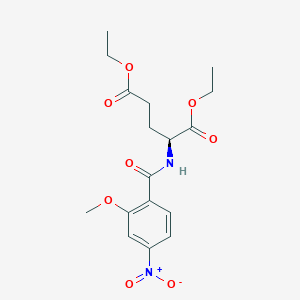
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is a chemical compound known for its potent beta-adrenergic receptor blocking activity. It also exhibits mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This compound is effective against ouabain-induced and epinephrine-induced arrhythmias .
准备方法
The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves the reaction of 7-hydroxyindene with 3-isopropylaminopropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification processes to achieve high yields and purity .
化学反应分析
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on beta-adrenergic receptors and its potential use in modulating biological pathways.
Medicine: It is investigated for its antiarrhythmic and antihypertensive properties, making it a candidate for treating cardiovascular diseases.
作用机制
The mechanism of action of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This action is beneficial in treating conditions like arrhythmias and hypertension .
相似化合物的比较
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride can be compared with other beta-adrenergic blockers such as propranolol, atenolol, and metoprolol. While all these compounds share the ability to block beta-adrenergic receptors, this compound is unique due to its mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This makes it particularly effective in specific therapeutic applications .
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
属性
CAS 编号 |
30190-87-5 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC 名称 |
1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3;1H |
InChI 键 |
MVDJMRCMFUAEQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1CC=C2)O.Cl |
相关CAS编号 |
60607-68-3 (Parent) 30190-86-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)



![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)


![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

